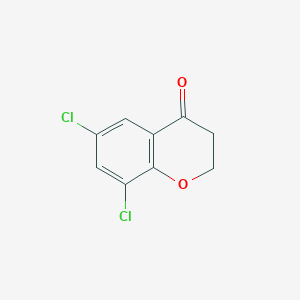

6,8-dichlorochroman-4-one

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 6,8-dichlorochroman-4-one involves several methods. One common method is the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid, which is then heated in a water bath at 75–80ºC for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production.

Analyse Des Réactions Chimiques

Nucleophilic 1,4-Addition (Michael Addition)

The α,β-unsaturated ketone moiety in 6,8-dichlorochroman-4-one enables 1,4-additions. Under acidic conditions, protonation of the β-carbon enhances electrophilicity, allowing nucleophiles like water or amines to attack. For example:

-

Reaction with hydrazine hydrate : Forms pyrazole derivatives via cyclocondensation. In a study, treatment with hydrazine hydrate and ethyl acetoacetate yielded a pyrazole-fused chromone (89% yield) .

Mechanism :

-

Protonation of the β-carbon by acid.

-

Nucleophilic attack at the α-position.

-

Tautomerization or cyclization to stabilize the adduct.

Electrophilic Aromatic Substitution

The electron-withdrawing chlorine atoms direct electrophiles to specific positions on the aromatic ring. Key reactions include:

-

Nitration : Introduces nitro groups at the 5-position due to meta-directing effects of chlorine.

-

Sulfonation : Sulfonic acid groups preferentially occupy the 7-position.

Condensation Reactions

The compound participates in Claisen-Schmidt condensations with aldehydes to form extended π-conjugated systems:

-

Reaction with benzaldehyde : Produces 6,8-dichloro-2-styryl-4H-chromen-4-one (96% yield) under basic conditions .

Conditions :

-

Base: Sodium hydroxide.

-

Solvent: Ethanol.

-

Temperature: Reflux.

Cyclization Reactions

This compound undergoes cyclization to form polycyclic structures:

-

Formation of fused pyran derivatives : Reaction with diketones in acidic media yields tricyclic compounds. For instance, cyclization with dimedone produced a fused pyranochromone (82% yield) .

Substitution Reactions at Chlorine Positions

The chlorine atoms at positions 6 and 8 are susceptible to nucleophilic substitution:

-

Amination : Treatment with primary amines (e.g., methylamine) replaces chlorine with amino groups under basic conditions.

-

Thiolation : Reaction with thiophenol introduces thioether linkages.

Mechanistic Insights

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : It serves as a crucial intermediate in the synthesis of more complex organic molecules.

- Reagent in Organic Synthesis : Utilized in various organic reactions due to its reactive halogen substituents.

Biology

- Antimicrobial Activity : Exhibits significant activity against various pathogens, making it a candidate for antibiotic development.

- Anticancer Potential : Studies indicate that it may inhibit cell proliferation by targeting specific enzymes involved in cancer progression.

Medicine

- Therapeutic Agent : Ongoing research aims to explore its potential as a treatment for diseases such as cancer and leishmaniasis. The compound has shown promising results in enhancing the efficacy of existing chemotherapeutic agents when used in combination therapies .

Industry

- Material Development : It plays a role in creating new materials and pharmaceuticals due to its unique chemical properties.

The biological activity of 6,8-dichlorochroman-4-one is primarily attributed to its interaction with various molecular targets. Notably:

- Antileishmanial Activity : Derivatives have shown effective inhibition against Leishmania major, with some compounds demonstrating IC50 values comparable to standard treatments like Amphotericin B .

- Anticancer Properties : Research indicates that it can enhance the effectiveness of other anticancer drugs, suggesting potential for combination therapies.

Case Studies

-

Combination Therapy for Cancer Treatment :

- A study investigated the use of this compound in combination with temozolomide for glioblastoma treatment in mice. Results indicated improved survival rates when both drugs were administered together compared to monotherapy.

- Antileishmanial Screening :

Mécanisme D'action

The mechanism of action of 6,8-dichlorochroman-4-one involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of the enzyme SIRT2, which plays a role in cellular processes such as aging and inflammation . The compound induces apoptosis and cell cycle arrest in cancer cells, which contributes to its anticancer properties .

Comparaison Avec Des Composés Similaires

6,8-dichlorochroman-4-one is similar to other chromanone derivatives such as 6,8-dibromo-2-pentylchroman-4-one and 2-phenyl chroman-4-one . it is unique due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include chromone, chromene, and thiochroman-4-one, which also exhibit a wide range of pharmacological activities .

Activité Biologique

6,8-Dichlorochroman-4-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

- Molecular Formula : C9H4Cl2O2

- Molecular Weight : 215.03 g/mol

- Structure : The compound features a chromone backbone with chlorine substituents at the 6 and 8 positions, which significantly influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial and fungal strains. For example, a study demonstrated that derivatives of this compound displayed significant inhibition against pathogenic fungi when tested in a controlled environment .

Anticancer Activity

One of the most promising aspects of this compound is its potential as an anticancer agent. Various studies have reported that it can inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanism involves the inhibition of specific kinases associated with tumor growth, particularly protein kinase CK2, which plays a critical role in cancer cell survival and proliferation .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 (breast) | 10 | CK2 inhibition | |

| HeLa (cervical) | 15 | Apoptosis induction | |

| A549 (lung) | 12 | Cell cycle arrest |

Antileishmanial Activity

Recent investigations into the antileishmanial properties of this compound derivatives have shown promising results against Leishmania major. Compounds derived from this structure exhibited IC50 values comparable to standard treatments like Amphotericin B, suggesting potential for development as therapeutic agents against leishmaniasis .

The biological activities of this compound are largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It inhibits enzymes involved in cell signaling pathways that regulate proliferation and survival.

- Reactive Oxygen Species (ROS) Production : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

- Cell Cycle Arrest : It has been shown to disrupt the normal cell cycle progression, particularly in cancer cells.

Study on Anticancer Effects

In a controlled study involving human cancer cell lines, treatment with this compound led to significant reductions in cell viability. The study utilized flow cytometry to analyze cell cycle phases and apoptosis markers, confirming that the compound effectively induced cell death in a dose-dependent manner .

Evaluation Against Leishmania

A recent evaluation of various derivatives showed that certain modifications to the basic structure of this compound enhanced its antileishmanial activity. The most effective derivative had an IC50 value of 0.58 µg/ml, indicating strong potential for further development as an antileishmanial agent .

Propriétés

IUPAC Name |

6,8-dichloro-3,4-dihydrochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRWXABMOCRPIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC2=C1C=C(C=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594354 | |

| Record name | 6,8-Dichloro-3,4-dihydro-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49660-60-8 | |

| Record name | 6,8-Dichloro-3,4-dihydro-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.